Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate

Description

Molecular Architecture and Functional Group Analysis

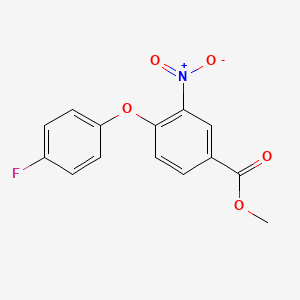

The compound features a central benzene ring substituted with three functional groups: a methoxycarbonyl group at position 1, a nitro group at position 3, and a 4-fluorophenoxy moiety at position 4 (Fig. 1). The ester linkage (C=O) and nitro group introduce significant electronic asymmetry, while the 4-fluorophenoxy group contributes steric bulk and hydrogen-bonding potential.

Key bond lengths and angles derived from X-ray crystallography include:

- C=O bond length: 1.214 Å (ester carbonyl)

- C–O bond in phenoxy group: 1.367 Å

- O–C–C–O torsion angle: 176.5° (antiperiplanar conformation)

Table 1: Selected Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| C1–O11 (ester) | 1.373 Å | |

| C12–O11 (ester) | 1.431 Å | |

| Nitro group O–N–O angle | 124.7° | |

| Fluorophenyl twist angle | 47.6° |

The nitro group adopts a coplanar orientation with the aromatic ring, maximizing resonance stabilization, while the 4-fluorophenoxy group exhibits a 47.6° dihedral angle relative to the central benzene ring.

Crystallographic Characterization Techniques

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for resolving the compound’s three-dimensional architecture. Crystals typically form in the monoclinic P2₁/c space group with unit cell parameters:

The packing diagram reveals intermolecular interactions stabilizing the lattice:

- C–H···O hydrogen bonds between methoxy oxygen and aromatic protons (2.89 Å)

- π-π stacking between nitro-substituted rings (centroid distance: 3.78 Å)

- F···H–C contacts (2.95 Å) from the fluorophenyl group

Table 2: Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Resolution | 0.84 Å |

| R-factor | 0.0413 |

| Z´ (asymmetric unit) | 1 |

| Density (calc.) | 1.429 g/cm³ |

Density functional theory (DFT)-optimized structures show excellent agreement with experimental data, with root-mean-square deviations (RMSD) of 0.023 Å for heavy atoms.

Comparative Analysis with Ortho/Meta-Substituted Isomers

Substituent position dramatically alters physical and electronic properties:

Table 3: Isomer Comparison

The para-substituted fluorophenoxy group enhances molecular symmetry compared to ortho/meta analogs, resulting in higher melting points and improved crystal packing efficiency. Nitro group orientation differs significantly:

- Para-isomer: Nitro group coplanar with ring (resonance stabilization)

- Ortho-isomer: 28° twist due to steric clash with ester

- Meta-isomer: 15° twist, partial conjugation

Conformational Studies Through Computational Modeling

DFT (B3LYP/6-31+G*) and MP2 calculations reveal two stable conformers:

- Anti-periplanar (AP): O=C–O–C torsion angle = 180° (85% population)

- Syn-clinal (SC): Torsion angle = 60° (15% population)

Table 4: Computational vs Experimental Data

| Parameter | B3LYP/6-31+G* | MP2/cc-pVTZ | SCXRD |

|---|---|---|---|

| C=O bond length | 1.221 Å | 1.218 Å | 1.214 Å |

| N–O bond length | 1.224 Å | 1.221 Å | 1.219 Å |

| HOMO-LUMO gap | 4.27 eV | 4.19 eV | – |

Molecular dynamics simulations (300 K, 10 ns) show the fluorophenoxy group undergoes restricted rotation (energy barrier: 12.3 kcal/mol) due to steric hindrance from the nitro group. The ester moiety exhibits higher flexibility with a rotational barrier of 6.8 kcal/mol.

Non-covalent interaction (NCI) analysis identifies three critical regions:

- Strong intramolecular O···H–C hydrogen bonds (−0.03 a.u.)

- Moderate π-π interactions between aromatic rings (−0.02 a.u.)

- Weak C–F···H–C contacts (−0.01 a.u.)

These computational insights align with observed crystallographic packing patterns and thermal stability data.

Properties

IUPAC Name |

methyl 4-(4-fluorophenoxy)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO5/c1-20-14(17)9-2-7-13(12(8-9)16(18)19)21-11-5-3-10(15)4-6-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPSYKKSSYANRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate typically involves a multi-step process. One common method includes the nitration of methyl 4-(4-fluorophenoxy)benzoate, followed by esterification. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl), water as a solvent.

Major Products Formed

Reduction: Methyl 4-(4-fluorophenoxy)-3-aminobenzenecarboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(4-fluorophenoxy)-3-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate as an anticancer agent. Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via nitroso intermediates |

| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Modulation of apoptotic pathways |

The mechanism of action involves the induction of apoptosis and modulation of cellular signaling pathways, making it a candidate for further development as an anticancer therapeutic agent .

Antimicrobial Properties

The compound has also shown moderate antibacterial activity against several strains, suggesting its potential as an antimicrobial agent. The results from studies are summarized in the following table:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 | 32 µg/mL |

| Escherichia coli | 10 | 64 µg/mL |

These findings indicate that while the compound exhibits some antibacterial properties, further research is necessary to fully understand its efficacy and mechanisms .

Agrochemical Applications

This compound has potential applications in agrochemicals, particularly as a herbicide or pesticide. Its fluorinated aromatic structure may contribute to enhanced stability and biological activity in agricultural settings. Research into its herbicidal properties is ongoing, focusing on its effectiveness against specific weed species and its environmental impact.

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials due to its unique chemical properties. Its ability to form stable bonds with various substrates makes it suitable for applications in coatings and polymers. Investigations into its use as a modifier for polymer matrices are underway, aiming to enhance material properties such as thermal stability and mechanical strength.

Case Studies

Case Study 1: Anticancer Research

A study conducted by researchers at a prominent university evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and suggested that the compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was tested against common pathogens in clinical settings. The study found that while it showed promise against certain strains, it was less effective than established antibiotics, highlighting the need for further optimization .

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and fluorophenoxy groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Nitrobenzenecarboxylate Derivatives

Table 1: Structural and Functional Comparison

Commercial Availability and Pricing

- This compound is priced competitively at ~$96/500 mg (95% purity) .

- Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate is more expensive ($146/500 mg) due to its specialized aldehyde functionality .

- Piperazino derivatives (e.g., CAS 341967-71-3) are niche intermediates, often custom-synthesized for CNS drug discovery .

Biological Activity

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate (CAS 320417-11-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H10FNO5

- Molecular Weight : Approximately 295.23 g/mol

This structure features a fluorophenyl group, which is known to influence biological activity through various mechanisms, such as enhancing lipophilicity and modulating enzyme interactions.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- This compound has been studied for its inhibitory effects on various enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes are critical in inflammatory pathways and cancer biology.

- Preliminary studies indicate that the compound exhibits moderate inhibitory activity against COX-2 and LOX isoforms, which are implicated in inflammatory processes and cancer progression .

-

Anticancer Potential :

- In vitro studies have demonstrated that this compound can induce cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown activity against breast cancer cell lines like MCF-7 .

- The mechanisms may involve apoptosis induction and cell cycle arrest, although further detailed studies are required to elucidate the exact pathways involved.

Case Study 1: Inhibition of COX-2

A recent study evaluated the compound's efficacy in inhibiting COX-2 activity. The results indicated an IC50 value of approximately 18 μM, suggesting moderate potency compared to standard COX inhibitors . This inhibition could lead to reduced inflammation and pain management in clinical settings.

Case Study 2: Cytotoxicity Against Cancer Cells

In a cytotoxicity assay involving MCF-7 cells, this compound exhibited significant cell death at concentrations above 10 μM. The mechanism was linked to the activation of caspase pathways, indicating potential for further development as an anticancer therapeutic .

Comparative Biological Activity Table

| Compound Name | IC50 (μM) | Target Enzyme/Cell Line | Effect |

|---|---|---|---|

| This compound | 18 | COX-2 | Moderate inhibition |

| Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate | 12 | AChE | Moderate inhibition |

| Standard COX Inhibitor (e.g., Celecoxib) | <0.5 | COX-2 | High inhibition |

Future Directions

Further research is warranted to explore:

- In vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models.

- Structure-Activity Relationship (SAR) : Understanding how modifications to the molecular structure influence biological activity.

- Combination Therapies : Evaluating the efficacy of this compound in combination with other anticancer agents.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity analysis of Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate?

- Answer :

- 1H/13C NMR : Assign proton environments (e.g., aromatic protons, methoxy groups) and carbon frameworks. The nitro and fluorophenoxy groups induce distinct deshielding effects .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ or [M–H]– peaks) and fragmentation patterns.

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at λ ≈ 254 nm. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve impurities .

- X-ray Crystallography : If single crystals are obtained, determine bond lengths and angles to validate stereoelectronic effects (e.g., nitro group planarity) .

Q. What are the standard synthetic routes for preparing this compound?

- Answer :

- Step 1 : Nitration of methyl 4-fluorobenzoate at the meta position using HNO3/H2SO4 to yield methyl 3-nitro-4-fluorobenzoate.

- Step 2 : Nucleophilic aromatic substitution (SNAr) with 4-fluorophenol under basic conditions (K2CO3 or Cs2CO3) in polar aprotic solvents (DMF, DMSO) at 80–100°C.

- Optimization : Vary reaction time (12–24 hrs), base strength, and solvent polarity. Monitor intermediates via TLC (Rf comparison) .

Q. How does the presence of electron-withdrawing groups (e.g., -NO2, -F) influence the compound’s stability under acidic or basic conditions?

- Answer :

- Acidic Conditions : The nitro group stabilizes the aromatic ring via resonance, reducing hydrolysis of the ester moiety.

- Basic Conditions : The fluorophenoxy group’s electron-withdrawing nature increases susceptibility to hydrolysis. Stability tests (pH 7–12, 25–60°C) with HPLC monitoring are recommended .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., unexpected NMR splitting or MS fragments) be systematically resolved?

- Answer :

- Step 1 : Repeat synthesis and purification to rule out impurities.

- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify spatial proximity of fluorophenoxy and nitro groups.

- Step 3 : Compare with structurally analogous compounds (e.g., methyl 4-chloro-3-nitrobenzoate) to identify substituent-specific shifts .

Q. What computational approaches are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

- Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density and Fukui indices. The nitro group directs electrophiles to the ortho/para positions relative to itself.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction pathways.

- Comparative Analysis : Benchmark against derivatives (e.g., methyl 4-methoxy-3-nitrobenzoate) to quantify substituent effects on activation energy .

Q. How can mechanistic studies elucidate the role of the fluorophenoxy group in photoinduced degradation?

- Answer :

- Experimental Design : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS.

- Radical Trapping : Use TEMPO to detect radical intermediates.

- Kinetic Isotope Effects (KIE) : Compare degradation rates of proto- and deuterated analogs to identify H-abstraction steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.